Product packaging for Ethyl 2-cyano-3,3-diphenylacrylate(Cat. No.:CAS No. 5232-99-5)

Ethyl 2-cyano-3,3-diphenylacrylate

Cat. No.: B1671707
CAS No.: 5232-99-5
M. Wt: 277.3 g/mol
InChI Key: IAJNXBNRYMEYAZ-UHFFFAOYSA-N
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Description

Etocrylene is an ultraviolet absorber.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H15NO2 B1671707 Ethyl 2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-3,3-diphenylprop-2-enoate
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InChI

InChI=1S/C18H15NO2/c1-2-21-18(20)16(13-19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2H2,1H3
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InChI Key

IAJNXBNRYMEYAZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N
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Molecular Formula

C18H15NO2
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DSSTOX Substance ID

DTXSID9044821
Record name Ethyl 2-cyano-3,3-diphenylacrylate
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Molecular Weight

277.3 g/mol
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Physical Description

Dry Powder; Other Solid, Solid; [HSDB] White odorless powder; [MSDSonline]
Record name 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester
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Record name Etocrylene
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Vapor Pressure

0.00000036 [mmHg], 3.6X10-7 mm Hg @ 25 °C /Estimated/
Record name Etocrylene
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Color/Form

Solid

CAS No.

5232-99-5
Record name Ethyl 2-cyano-3,3-diphenylacrylate
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Record name Etocrylene [USAN]
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Record name 2-Propenoic acid, 2-cyano-3,3-diphenyl-, ethyl ester
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Record name Ethyl 2-cyano-3,3-diphenylacrylate
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Record name Etocrilene
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Record name ETOCRYLENE
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Melting Point

95-97 °C
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Significance in Uv Absorption and Stabilization Studies

The primary significance of Ethyl 2-cyano-3,3-diphenylacrylate in scientific research lies in its strong ultraviolet (UV) absorption capabilities. chemicalbook.com The unique molecular structure, featuring an acrylate (B77674) base with two phenyl groups and a carbonyl group, creates a large π-conjugated system responsible for its ability to absorb UV radiation, particularly in the UVB and short-wave UVA spectrum. chemicalbook.comnih.gov This property has made it a focal point in the development and study of UV filters.

Research demonstrates that this compound is not only effective on its own but also works synergistically with other UV filters. nih.govscielo.br A key area of investigation has been its role in photostabilizing other, less stable UV absorbers. For instance, it is known to stabilize avobenzone (B1665848), a potent UVA filter that can degrade upon exposure to UV light. nih.govchemicalbook.com This synergistic action allows for the formulation of broad-spectrum photoprotection. nih.gov Studies have also explored the synthesis and evaluation of compounds inspired by or related to Etocrylene to assess their photoprotective activities, with some analogues showing balanced protection in both UVA and UVB regions. scielo.brresearchgate.net

Research Findings on UV Absorption and Stabilization

Research AreaKey Findings
UV Spectrum Absorption Primarily absorbs UVB radiation and short UVA wavelengths. nih.govlorealdermatologicalbeauty.com
Mechanism The acrylate-based structure with two phenyls and a carbonyl group forms a large π-conjugated system, enabling strong UV absorption. chemicalbook.com
Synergistic Effects Works synergistically with other UV filters to enhance photoprotection. nih.govscielo.br
Photostabilization Known to stabilize other UV filters, most notably avobenzone, preventing its degradation under UV exposure. nih.govchemicalbook.com
Analogue Studies Research on related compounds has identified molecules with varied and sometimes more balanced UVA/UVB protection profiles. scielo.brresearchgate.net

Overview of Academic Research Trajectories and Methodological Diversity

Knoevenagel Condensation Pathways for this compound Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. In the synthesis of this compound, this involves the reaction of a ketone with a compound containing an active methylene group.

Reactant Systems and Catalyst Selection

The selection of appropriate precursors and catalysts is fundamental to achieving high yields and purity of the final product.

Benzophenone and Ethyl Cyanoacetate Precursors

The primary reactants for the synthesis of this compound are benzophenone, which serves as the carbonyl-containing compound, and ethyl cyanoacetate, which provides the active methylene group. chemicalbook.comgoogle.com The reaction involves the condensation of these two molecules. An alternative approach involves the reaction of benzophenone imine with a cyanoacetic ester. google.com

Role of Inorganic and Organic Catalysts

A variety of catalysts can be employed to facilitate the Knoevenagel condensation, ranging from simple inorganic bases to more complex organic molecules.

Commonly used inorganic catalysts include sodium bicarbonate. chemicalbook.comgoogle.com The reaction is typically carried out in a solvent such as cyclohexane. chemicalbook.comgoogle.com

Organic bases are also effective catalysts. Ammonium (B1175870) acetate (B1210297) is a frequently utilized catalyst in this synthesis. chemicalbook.com Studies have shown that a staged addition of ammonium acetate can lead to high yields of over 94%. chemicalbook.com Other amine-based catalysts like piperidine (B6355638) are also used. Microwave-assisted synthesis using ammonium acetate has also been reported as an efficient method. nih.gov

The use of Lewis acids like titanium tetrachloride (TiCl₄) in the presence of an amine has been explored for Knoevenagel-type reactions, although specific examples for this compound are less detailed.

Catalyst TypeSpecific CatalystReactantsSolventKey Findings
Inorganic BaseSodium BicarbonateBenzophenone, Ethyl CyanoacetateCyclohexaneA straightforward and effective catalyst for the condensation. chemicalbook.comgoogle.com
Organic BaseAmmonium AcetateBenzophenone, Ethyl Cyanoacetate-Staged addition can significantly improve yield and purity. chemicalbook.com
Organic BasePiperidine2-methoxybenzaldehyde, Thiobarbituric acidEthanolEffective for Knoevenagel condensation, demonstrating the utility of amine bases. wikipedia.org
Lewis Acid/AmineTitanium Tetrachloride (TiCl₄)/Amine--A known system for Knoevenagel condensations, though less specifically documented for this compound.

Optimization of Reaction Parameters and Process Efficiency

To maximize the yield and purity of this compound, careful control and optimization of reaction parameters such as temperature and reaction time are essential. Furthermore, efficient removal of water, a byproduct of the condensation, is critical for driving the reaction to completion.

Temperature and Reaction Time Profiles

The optimal temperature and reaction time are highly dependent on the specific catalyst and solvent system used.

For reactions catalyzed by sodium bicarbonate in cyclohexane, the temperature is typically raised to 102-104°C, and the reaction is allowed to proceed for 16 to 18 hours. chemicalbook.comgoogle.com When using ammonium acetate as a catalyst, a total reaction time of approximately 15 hours has been reported to achieve high yields. chemicalbook.com

In a different synthetic route utilizing benzophenone imine and a cyanoacetic ester, the reaction is carried out at a much lower temperature range of 20 to 60°C. google.com This milder condition helps to prevent the formation of colored byproducts. google.com

Catalyst SystemTemperature (°C)Reaction Time (hours)Reported Yield (%)
Sodium Bicarbonate/Cyclohexane102-10416-18-
Ammonium Acetate-~1594.1
Benzophenone Imine Route20-603>99 (purity)
In-situ Water Removal Techniques during Condensation

The removal of water formed during the Knoevenagel condensation is crucial as it shifts the reaction equilibrium towards the product side. thermofisher.com A common and effective method for in-situ water removal is azeotropic distillation. thermofisher.com When the reaction is conducted in a solvent like cyclohexane, the water generated can be continuously separated from the reaction mixture. chemicalbook.comgoogle.com

Another approach is the use of molecular sieves, which can be added directly to the reaction mixture to absorb the water as it is formed. thermofisher.com In processes that operate under reduced pressure, the removal of byproducts like ammonia (B1221849) (in the benzophenone imine route) is facilitated, which also helps to drive the reaction forward. google.com

TechniqueDescription
Azeotropic DistillationThe solvent (e.g., cyclohexane) forms an azeotrope with water, which is then distilled off, effectively removing water from the reaction. chemicalbook.comgoogle.com
Molecular SievesPorous materials that selectively adsorb small molecules like water from the reaction mixture. thermofisher.com
Reduced Pressure/Gas StreamUsed to continuously remove volatile byproducts, such as ammonia, from the reaction mixture, shifting the equilibrium. google.com

Mechanistic Elucidation of α,β-Unsaturated Ester Formation

The synthesis of this compound is a classic illustration of the Knoevenagel condensation, a modification of the aldol (B89426) condensation. wikipedia.org This reaction typically involves a carbonyl compound (in this case, benzophenone) and a compound with an active methylene group (ethyl cyanoacetate), catalyzed by a weak base. wikipedia.orgresearchgate.net

The generally accepted mechanism for the Knoevenagel condensation begins with the deprotonation of the active methylene compound, ethyl cyanoacetate, by a base to form a carbanion. wikipedia.org This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone. This nucleophilic addition results in the formation of an intermediate alkoxide.

Subsequently, this intermediate undergoes protonation, typically by the conjugate acid of the base catalyst, to form a β-hydroxy ester. The final step is an elimination reaction (dehydration), where a molecule of water is removed to form the α,β-unsaturated product, this compound. wikipedia.org The driving force for this elimination is the formation of a stable, conjugated system.

The reactivity of the ethyl cyanoacetate and the stability of the final product are significantly influenced by the presence of two potent electron-withdrawing groups: the cyano (-CN) and the ester (-COOEt) groups. wikipedia.org These groups are attached to the same carbon atom, making the adjacent methylene protons acidic and facilitating the initial deprotonation by a weak base to form a resonance-stabilized enolate ion. wikipedia.orgpcbiochemres.com

In the final product, these electron-withdrawing groups activate the newly formed carbon-carbon double bond towards nucleophilic attack. This is a key characteristic of α,β-unsaturated carbonyl compounds and nitriles. The polarization of the double bond, with a partial positive charge on the β-carbon, makes it susceptible to attack by nucleophiles.

Analysis of Byproduct Formation in Traditional Syntheses

A significant byproduct is the corresponding amide. google.com This occurs when the ester group of either the starting material, ethyl cyanoacetate, or the product, this compound, reacts with ammonia. google.com The ammonia is often generated in situ, particularly when the synthesis involves the reaction of benzophenone imine with ethyl cyanoacetate. google.com The imine can hydrolyze or decompose to release ammonia, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and leading to the formation of the amide byproduct. google.com

The formation of colored impurities is another common issue in the synthesis of this compound, especially at elevated reaction temperatures. google.com While the exact structures of all colored byproducts are not always fully characterized, their presence necessitates extensive purification steps to obtain a product suitable for applications like cosmetics. google.com These impurities can arise from side reactions and decomposition of reactants or products under harsh reaction conditions.

Development of Improved Synthetic Methodologies for Enhanced Purity and Yield

To address the challenges of byproduct formation and to improve the efficiency and purity of this compound synthesis, several improved methodologies have been developed. These methods focus on milder reaction conditions, alternative catalysts, and more efficient purification techniques.

One improved process involves reacting benzophenone imine with a cyanoacetic ester at a lower temperature range of 20 to 60°C while continuously removing the liberated ammonia. google.com This removal is achieved by using a stream of gas or by reducing the pressure, which significantly minimizes the formation of the amide byproduct. google.com

Another approach utilizes catalysts like sodium bicarbonate in a solvent such as cyclohexane. chemicalbook.comchemicalbook.com The reaction of benzophenone with ethyl cyanoacetate is carried out at elevated temperatures, with continuous removal of the water generated during the condensation. chemicalbook.comchemicalbook.com This method can achieve high yields and purity. chemicalbook.com

Furthermore, purification techniques such as distillation in a thin film or falling film evaporator have been employed to increase the conversion to the final product and effectively remove residual starting materials and other volatile compounds. google.com Filtration through active carbon can also be used to remove colored impurities. google.com These advancements have led to the production of this compound with purities exceeding 99%. google.comchemicalbook.com

Parameter Traditional Synthesis Improved Methodologies
Temperature 70 to 130°C google.com20 to 60°C google.com or 102-104°C chemicalbook.comchemicalbook.com
Catalyst Often required, can be difficult to remove google.comSodium bicarbonate chemicalbook.comchemicalbook.com, or catalyst-free under specific conditions
Byproducts Amide and colored impurities google.comMinimized amide and colored impurities google.com
Purification Elaborate purification stages required google.comContinuous removal of byproducts, thin-film evaporation, active carbon filtration google.com
Purity LowerHigh, up to 99.8% chemicalbook.com
Yield VariableHigh, up to 97% chemicalbook.com
Continuous Ammonia Removal Strategies

In certain synthetic routes for 2-cyano-3,3-diarylacrylic esters, particularly those starting from a ketone imine (e.g., benzophenone imine) and an active methylene compound (e.g., ethyl 2-cyanoacetate), ammonia is liberated as a byproduct. The presence of ammonia during the reaction is problematic as it can react with the ester functional group of the product or reactant, leading to the formation of the corresponding amide as an impurity. This side reaction reduces the yield of the desired ester and necessitates elaborate purification steps.

In other variations of the Knoevenagel condensation, such as those using ammonium acetate as a catalyst, controlling the reaction environment is also key. One described method involves the portion-wise addition of the ammonium acetate catalyst over several hours, which can help manage the reaction rate and byproducts, leading to high yield and purity. chemicalbook.com

General Chemical Reactivity and Transformational Pathways

The reactivity of this compound is governed by its key functional groups: a carbon-carbon double bond conjugated with both a nitrile (cyano) and an ester group, and two phenyl rings attached to the same carbon. This arrangement makes the double bond electron-deficient and a focal point for various transformations.

Oxidation Reactions and Mechanistic Investigations

Detailed research findings on the specific oxidation reactions of this compound are not widely reported in the reviewed literature. However, based on its structure as a tetrasubstituted, electron-deficient alkene, its reactivity towards common oxidizing agents can be predicted. The carbon-carbon double bond is the most probable site of oxidation.

Potential oxidative transformations include:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would be expected to form the corresponding epoxide. The electron-withdrawing nature of the cyano and ester groups would make this reaction slower than for an electron-rich alkene.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a workup step, or hot, concentrated potassium permanganate (B83412) (KMnO₄), would likely cleave the double bond, yielding benzophenone and other oxidation products derived from the cyano-ester fragment.

Mechanistic investigations would be required to determine the precise reactivity and selectivity under various oxidative conditions.

Reduction Reactions, Including Cyano Group Functionalization

The reduction of this compound and related α,β-unsaturated systems can proceed via several pathways, primarily targeting the C=C double bond, the ester carbonyl, or the cyano group. A significant area of research focuses on the selective 1,4-reduction (conjugate reduction) of the double bond, leaving the other functional groups intact. mdpi.com

Various catalytic systems have been developed for the selective reduction of the C=C bond in α,β-unsaturated esters and nitriles. acs.orgorganic-chemistry.org These methods are highly valuable as they provide access to the saturated analogues while preserving the synthetically useful ester and nitrile functionalities. For instance, iridium catalysts with formic acid as a hydride source have shown high efficiency in the 1,4-reduction of α,β-unsaturated esters. mdpi.com Similarly, copper carbene complexes can catalyze the conjugate reduction using siloxanes as the stoichiometric reductant. nih.gov

More aggressive reducing agents, such as Raney Ni-Al alloy in an aqueous medium, can lead to the reduction of both the C=C double bond and the carbonyl group, yielding the corresponding saturated alcohol as the major product. lew.ro

The functionalization of the cyano group typically requires specific reducing agents. While catalytic hydrogenation can sometimes reduce nitriles to primary amines, conditions must be carefully chosen to avoid the reduction of other functional groups.

Table 1: Summary of Reduction Methods for α,β-Unsaturated Systems

Catalyst/Reagent Substrate Type Primary Transformation Reference
Iridium/Formic Acid α,β-Unsaturated Esters, Amides Selective 1,4-reduction of C=C bond mdpi.com
NHC-CuCl/PMHS α,β-Unsaturated Esters, Enones Selective 1,4-reduction of C=C bond nih.gov
Raney Ni-Al Alloy/H₂O α,β-Unsaturated Ketones Reduction of C=C and C=O to saturated alcohol lew.ro
Cu(OAc)₂/Josiphos α,β-Unsaturated Nitriles Enantioselective 1,4-reduction of C=C bond organic-chemistry.org
Pd/C / Ammonium Formate α,β-Unsaturated Ketones Reduction of C=C bond organic-chemistry.org

Nucleophilic and Electrophilic Substitution Chemistry

Nucleophilic Reactions: The carbon-carbon double bond in this compound is highly electron-deficient due to the strong electron-withdrawing effects of both the adjacent cyano (-CN) and ethyl carboxylate (-COOEt) groups. This makes the β-carbon atom highly electrophilic and susceptible to nucleophilic attack in a Michael (conjugate) addition reaction. A wide range of nucleophiles (e.g., amines, thiols, carbanions) can add to this position, forming a new carbon-nucleophile bond and generating a resonance-stabilized enolate intermediate. This is a primary pathway for the functionalization of this molecule.

Electrophilic Substitution: Electrophilic substitution reactions would occur on the two phenyl rings. The acrylate (B77674) substituent, -C(C₆H₅)=C(CN)COOEt, is a powerful electron-withdrawing group. As such, it deactivates the phenyl rings towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts require harsher conditions than for benzene (B151609) itself. The deactivating nature of the substituent also directs incoming electrophiles to the meta positions on the phenyl rings. Specific studies detailing electrophilic aromatic substitution on this particular molecule are not prominent in the literature.

Thermal Stability and Decomposition Kinetics

This compound is reported to possess excellent thermal stability. specialchem.comspecialchem.com This high stability is a key property for its application as a UV absorber in various materials, including plastics and coatings, where it may be subjected to high processing temperatures.

Table 2: Physical Properties Related to Thermal Stability of this compound

Property Value Reference
Melting Point 95-99 °C sigmaaldrich.comnih.gov
Boiling Point 174 °C @ 0.2 mmHg sigmaaldrich.com
Physical Form Off-white crystalline powder / Solid nih.govchemicalbook.com

The decomposition of related cyanoacrylate polymers has been studied, but these kinetics cannot be directly extrapolated to the monomer. msstate.edu The thermal decomposition of the monomer at much higher temperatures would likely involve complex fragmentation pathways.

Photochemical Behavior and Photostability Research

Ultraviolet Absorption Mechanism of Ethyl 2-cyano-3,3-diphenylacrylate

The capacity of Etocrylene to absorb UV radiation is fundamentally linked to its molecular architecture. The process involves the excitation of electrons to higher energy levels upon the absorption of photons.

The strong ultraviolet absorption capability of this compound is a direct result of its electronic structure. The molecule possesses an extensive system of conjugated π-electrons. This system is formed by the spatial overlap of p-orbitals across the two phenyl rings, the carbon-carbon double bond of the acrylate (B77674) group, and the adjacent cyano and carbonyl groups. chemicalbook.com

This extended conjugation creates a delocalized π-electron cloud, which lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgcopernicus.org Consequently, the molecule can absorb lower-energy photons corresponding to the UV portion of the electromagnetic spectrum. Upon absorption of a UV photon, an electron is promoted from the HOMO to the LUMO (a π-π* transition), effectively and harmlessly dissipating the radiation energy. libretexts.orgpatsnap.com The efficient dissipation of this energy as heat is a key feature of its function as a UV filter. patsnap.com

This compound and its close structural analog, Octocrylene (B1203250), are primarily recognized as absorbers of UVB (290-320 nm) and short-wavelength UVA (320-340 nm) radiation. patsnap.com Research on Octocrylene, which shares the same core chromophore, shows a broad absorption peak centered around 300-303 nm, placing it squarely in the UVB region. researchgate.netresearchgate.net This absorption profile makes it effective at protecting against the radiation most responsible for sunburn. patsnap.com

While its main activity is in the UVB range, its absorption extends into the UVA-II region. patsnap.com This provides a degree of broad-spectrum protection, a desirable characteristic for light-stabilizing agents.

PropertyDescriptionWavelength Range
Primary Absorption UVB290–320 nm
Secondary Absorption Short-wave UVA (UVA-II)320–340 nm
Peak Absorption (λmax) Approx. 300-303 nm (Data for Octocrylene) researchgate.netresearchgate.net-

Photodegradation Pathways and Reaction Products

Despite being relatively photostable, prolonged exposure to UV radiation can induce chemical changes in the molecule, leading to its eventual decomposition. hitechformulations.com The processes can involve photoisomerization, keto-enol tautomerism, or the cleavage of chemical bonds. hitechformulations.comnih.gov

Direct and comprehensive studies identifying the specific photodegradation products of this compound are limited. However, insights can be drawn from research on its close analog, Octocrylene, and general chemical principles. Studies on the degradation of Octocrylene have highlighted the potential formation of benzophenone (B1666685) as a byproduct. patsnap.com Furthermore, microbial degradation studies of Octocrylene, which can sometimes mimic photochemical pathways like hydrolysis, have identified products such as 2-cyano-3,3-diphenylacrylic acid (CPAA) and other metabolites. nih.gov

Based on the molecule's structure, several plausible photoproducts can be hypothesized. Photo-hydrolysis of the ethyl ester bond is a likely pathway, which would yield 2-cyano-3,3-diphenylacrylic acid and ethanol. More extensive degradation could lead to the cleavage of the molecule, potentially forming benzophenone.

Potential PhotoproductPlausible Formation Pathway
2-Cyano-3,3-diphenylacrylic acid (CPAA) Photo-hydrolysis of the ethyl ester group
Benzophenone Cleavage and rearrangement following UV absorption patsnap.com
Ethanol Photo-hydrolysis of the ethyl ester group

The mechanisms of UV-induced decomposition are complex and can involve multiple pathways. Upon absorbing a UV photon, the molecule enters an excited electronic state. patsnap.comresearchgate.net While the primary and desired pathway is the rapid, non-radiative decay back to the ground state, dissipating energy as heat, alternative pathways can lead to permanent chemical alteration. patsnap.comresearchgate.net

One potential mechanism is photo-hydrolysis , where the excited molecule reacts with residual water, cleaving the ester bond to form the corresponding carboxylic acid (CPAA) and alcohol. Another possibility involves photoisomerization around the C=C double bond, which could alter the molecule's geometry and UV absorption properties. hitechformulations.com More energetic processes could lead to photocleavage , where covalent bonds are broken, potentially leading to the formation of smaller molecules like benzophenone through more complex reaction cascades. patsnap.com The generation of reactive oxygen species (ROS) can also occur if the excited molecule transfers its energy to oxygen, which can then attack the parent compound or other molecules. hitechformulations.comhallstarbeauty.com

Strategies for Photostability Enhancement

While Etocrylene is considered relatively photostable, its efficacy over time can be improved through various strategies. patsnap.com These methods often involve formulation science or combination with other chemical agents.

A primary strategy involves using this compound itself as a photostabilizer for other, less stable UV filters. nih.gov It is particularly effective at stabilizing avobenzone (B1665848), a potent UVA absorber that is notoriously photolabile. Etocrylene can accept the excited-state energy from avobenzone via a triplet-triplet energy transfer mechanism, returning the avobenzone molecule to its ground state before it can degrade. nih.govwhiterose.ac.uk

Encapsulation: Incorporating the UV filter into microparticles or liposomes can physically shield it from degradative interactions. nih.gov

Addition of Antioxidants: The inclusion of antioxidants like Vitamin E, Vitamin C, or resveratrol (B1683913) can quench free radicals and reactive oxygen species generated during UV exposure, preventing them from degrading the UV filter. hitechformulations.comnih.gov

Quenching Molecules: The addition of specific molecules designed to accept excited state energy (quenchers) can help dissipate the energy absorbed by the UV filter and prevent photochemical reactions. nih.govresearchgate.net

Polymer Matrices: For applications in plastics and coatings, embedding the molecule within a stable polymer matrix helps to immobilize it and can reduce degradation.

Role of Antioxidants and Synergistic Co-formulations

The incorporation of antioxidants into formulations containing this compound is a strategic approach to enhance photoprotection. While this UV filter is effective at absorbing UV radiation, the exposure of skin to solar radiation can lead to the formation of reactive oxygen species (ROS), which can deplete the skin's natural antioxidant reserves. nih.govdntb.gov.ua When the generation of ROS overwhelms the skin's enzymatic and non-enzymatic antioxidant defenses, damage to DNA, lipids, and proteins can occur. nih.gov

Intermolecular Interactions and Stabilization of Other UV Filters (e.g., Avobenzone)

A significant attribute of this compound is its exceptional photostability and its capacity to stabilize other, more labile, UV filters. nih.govresearchgate.netnih.gov It is particularly well-known for its synergistic relationship with Avobenzone, a potent UVA absorber. chemicalbook.comnih.govdrugbank.com Avobenzone is intrinsically photounstable and can degrade significantly upon exposure to UV radiation, losing a substantial percentage of its protective capability within an hour. nih.govnih.gov

This compound functions as a photostabilizer for Avobenzone, and their combination is frequently used in broad-spectrum sunscreens. chemicalbook.comresearchgate.netnih.govdrugbank.com The stabilizing effect is attributed to intermolecular interactions that help to dissipate the absorbed UV energy from the unstable Avobenzone molecule, thus preserving its structural integrity and filtering capacity. nih.govnih.gov The mechanism involves this compound absorbing UV energy and transferring it in a way that prevents the degradation of Avobenzone. drugbank.com This interaction allows for the formulation of products with a higher and more durable Sun Protection Factor (SPF) and broad-spectrum coverage. nih.govnih.gov The popularity of this combination has grown substantially, as it provides optimal and stable protection against both UVA and UVB radiation. chemicalbook.comresearchgate.netnih.gov

Table 1: Research Findings on Avobenzone Stabilization by this compound

Research Focus Key Finding Source
Binary Mixture Stability In experiments with binary mixtures, the combination with this compound appeared to reduce the level of Avobenzone decomposition, particularly in acetonitrile (B52724) where Avobenzone is prone to degradation even in ambient light. nih.gov
Formulation Efficacy The addition of this compound is a common strategy to increase the photostability of Avobenzone, enabling the creation of effective broad-spectrum sunscreens. nih.gov
Synergistic Protection It works synergistically with other filters, most notably stabilizing the UVA filter Avobenzone, to provide broad and beneficial photoprotection. chemicalbook.com
Composite Molecules Novel composite sunscreens have been synthesized by covalently linking Avobenzone and this compound groups, creating molecules with broad UV-vis absorption profiles. nih.gov

Formation of Reactive Oxygen Species (ROS) in Irradiated Systems

Despite its role as a UV absorber, studies have shown that this compound has the potential to generate reactive oxygen species (ROS), or free radicals, when exposed to UVB radiation. drugbank.comdovsmakeup.com This occurs due to its photochemical properties; as the molecule absorbs UV energy, it becomes electronically excited. dovsmakeup.com This excitation can lead to chemical reactions that produce highly reactive molecules such as hydroxyl radicals and superoxide (B77818) anions. dovsmakeup.com

The generation of ROS is a concern because these species can induce oxidative stress, leading to cellular damage in the skin. drugbank.comdovsmakeup.com Research using two-photon fluorescence microscopy has investigated the generation of ROS in the epidermis after the application of UV filters. One study found that immediately after application, this compound dramatically reduced the number of UV-induced ROS compared to unprotected skin. nih.gov However, as the UV filter penetrates the skin over time, the level of ROS generated can increase. After 60 minutes, the study observed that the filter could generate more ROS than is naturally produced in the skin under the same UV illumination. nih.gov This highlights that the location of the UV filter within the skin layers is a critical factor in its potential to generate ROS.

Table 2: UV-Induced Reactive Oxygen Species (ROS) Generation with this compound Over Time Data derived from a study on the effect of UV filter penetration on ROS generation in the nucleated epidermis. The %ROS value indicates the level of ROS produced relative to a control (skin without any UV filter), where 100% is the amount of ROS generated naturally by epidermal chromophores.

Time After Application %ROS Generated (Relative to Control) Interpretation Source
t = 0 min Below 100% The filter on the skin surface reduces ROS generation. nih.gov
t = 20 min Increases, but remains below 100% As the filter begins to penetrate, ROS levels rise but still indicate a protective effect. nih.gov
t = 60 min Above 100% Once the filter has penetrated into the nucleated layers, it contributes to an increase in ROS generation above natural levels. nih.gov

Environmental Chemistry and Ecotoxicological Investigations

Environmental Occurrence and Distribution Studies

The detection and quantification of Ethyl 2-cyano-3,3-diphenylacrylate in various environmental compartments are essential for understanding its potential ecological impact. As a component of personal care products, it is expected to enter aquatic systems through wastewater treatment plant effluents and recreational activities.

While the widespread use of this compound suggests its likely presence in aquatic environments, specific data on its concentrations in water and sediment are not extensively documented in publicly available scientific literature. Environment Canada has listed etocrylene as a suspected environmental toxin, but detailed monitoring data remains limited. ewg.org The analysis of such compounds in environmental matrices typically involves advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) to achieve the necessary sensitivity and selectivity for detection at trace levels. researchgate.netresearchgate.netulpgc.es The partitioning of the compound between water and sediment is influenced by its physicochemical properties, such as its octanol-water partition coefficient, and the characteristics of the sediment, including its total organic carbon content. researchgate.net

Table 1: Environmental Detection of this compound in Aquatic Compartments

Compartment Concentration Range Location/Study
Water Data not available in reviewed literature -

Information regarding the presence and accumulation of this compound in aquatic organisms such as coral tissue and fish is currently scarce in the available scientific literature. The potential for bioaccumulation is often inferred from the compound's hydrophobicity. nih.gov While studies have investigated the bioaccumulation of other UV filters, specific data for etocrylene in various biota are not well-documented. nih.goveosca.eu Further research is needed to determine the extent to which this compound accumulates in the tissues of aquatic organisms.

Table 2: Bioaccumulation of this compound in Biota

Organism Tissue Concentration Range Location/Study
Coral Data not available in reviewed literature - -

Environmental Fate and Transformation Processes

Understanding the transformation of this compound in the environment is crucial for assessing its persistence and the formation of potential degradation products. Microbial activity plays a significant role in the breakdown of many organic contaminants.

The bioremediation of environments contaminated with UV filters is an area of active research. The ability of microorganisms to degrade these compounds offers a potential avenue for their removal.

Research has identified microorganisms capable of transforming this compound. One notable example is the bacterium Microbacterium agri. Studies have demonstrated that M. agri can form biofilms on etocrylene droplets and mediate its degradation. This suggests that M. agri and potentially other related bacteria could play a role in the natural attenuation of this compound in the environment and may have potential applications in bioremediation technologies for contaminated soil and water systems. nih.govusgs.gov

The microbial transformation of this compound by Microbacterium agri has been shown to produce several metabolites. Through laboratory experiments, specific transformation products have been identified. These include 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (B77674) (dinor OC carboxylic acid; DOCCA), 2-cyano-3,3-diphenylacrylic acid (CPAA), and 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (5OH-OC). The identification of these metabolites provides insight into the degradation pathway of etocrylene by this microorganism. It is likely that these initial transformation products are further metabolized by the bacteria.

Table 3: Identified Microbial Metabolites of this compound

Metabolite Chemical Name
DOCCA 2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate
CPAA 2-cyano-3,3-diphenylacrylic acid

| 5OH-OC | 2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate |

Microbial Transformation and Bioremediation Potential

Ecotoxicological Impacts on Aquatic Organisms

Endocrine disrupting chemicals (EDCs) are exogenous substances that interfere with the normal function of the endocrine system, potentially causing adverse health effects. nih.govencyclopedia.pub There is growing evidence that some UV filters, including Etocrylene, possess endocrine-disrupting properties.

A study investigating the estrogenic activity of 33 UV absorbers and related compounds found that Etocrylene was one of nine chemicals that showed positive estrogenic activity in a human breast cancer cell line (MCF-7) proliferation assay. nih.gov The proliferation of these cells is a recognized indicator of estrogenic effects. Furthermore, when Etocrylene was tested in the presence of an estrogen receptor (ER) antagonist (ICI 182780), the cell proliferation was reduced, strongly suggesting that the estrogenic effect of Etocrylene is mediated through the estrogen receptor. nih.gov The study also confirmed that Etocrylene can bind to both human estrogen receptor alpha (ERα) and beta (ERβ). nih.gov These findings provide in vitro evidence that Etocrylene can act as a xenoestrogen, mimicking the effects of natural estrogens.

Vitellogenin (VTG) is an egg yolk precursor protein normally produced by female oviparous (egg-laying) vertebrates in response to endogenous estrogens. researchgate.net The VTG gene is also present in males but is typically dormant. regulations.gov Exposure of male or juvenile fish to estrogenic compounds can induce the synthesis of VTG, making it a sensitive and widely used biomarker for identifying environmental estrogens. researchgate.netregulations.govepa.gov

While direct studies measuring VTG induction in fish exposed specifically to this compound were not found in the reviewed literature, the demonstrated estrogenic activity of Etocrylene via receptor-binding and cell proliferation assays strongly implies a potential for VTG induction. nih.gov The mechanism involves the binding of the xenobiotic to estrogen receptors in the liver, which then activates the transcription of the VTG gene, leading to the production and release of VTG protein into the bloodstream. regulations.gov Studies with other chemicals have shown that their metabolites can be more estrogenic than the parent compound and can induce VTG expression in fish. canada.ca Given that Etocrylene acts as an estrogen agonist in vitro, it is highly probable that it would induce a similar response in vivo in aquatic vertebrates. nih.gov

This compound is recognized as being toxic to aquatic life, with the potential for long-lasting effects. This is reflected in its hazard classifications. The ecotoxicity of a chemical is typically characterized by acute (short-term) and chronic (long-term) tests on organisms from different trophic levels, such as algae (producers), invertebrates like Daphnia (primary consumers), and fish (secondary consumers). nih.gov

For the related compound Octocrylene (B1203250), chronic toxicity tests on the sea urchin Arbacia punctulata resulted in a 10% effect concentration (EC10) for fertilization of 41.5 µg/L. nih.govresearchgate.net Acute toxicity data for various substances on the water flea, Daphnia magna, are often reported as the concentration that is lethal to 50% of the test population over 48 hours (48h LC50) or the concentration that immobilizes 50% of the population (48h EC50). oasis-lmc.orgresearchgate.netresearchgate.net For algae, toxicity is typically measured as the inhibition of growth over 72 hours (72h EC50). ecetoc.orgresearchgate.net While specific, comprehensive toxicity data for Etocrylene across these standard test organisms is limited in the public literature, its classification as an environmental toxin suggests that such effects are expected. ewg.org

Table 2: Ecotoxicity Data for Related UV Filters in Aquatic Organisms

CompoundSpeciesEndpointValue (µg/L)Reference
OctocryleneArbacia punctulata (Sea urchin)Chronic Fertilization EC1041.5 nih.govresearchgate.net
DiazinonDaphnia magna (Water flea)24h LC500.9 nih.gov
EndosulfanDaphnia magna (Water flea)24h LC50620 nih.gov

Note: Data for Diazinon and Endosulfan are included for comparative purposes to illustrate the range of toxicity values for other environmental contaminants.

Environmental risk assessment for chemicals is a systematic process to evaluate the potential for adverse effects on ecosystems. nih.govmdpi.com A common approach is the Risk Quotient (RQ) method, which compares the Predicted Environmental Concentration (PEC) of a substance with its Predicted No-Effect Concentration (PNEC). regulations.govepa.govepa.gov

RQ = PEC / PNEC

Predicted Environmental Concentration (PEC): This is the estimated concentration of the chemical in an environmental compartment (e.g., surface water), derived from models or direct measurements.

Predicted No-Effect Concentration (PNEC): This is the concentration below which unacceptable effects on the ecosystem are not expected to occur. researchgate.netnih.govunimib.it It is typically derived by dividing a toxicity value (such as an LC50, EC50, or No-Observed-Effect-Concentration, NOEC) by an Assessment Factor (AF). frontiersin.orgcanada.caresearchgate.net The AF accounts for uncertainties, such as extrapolating from laboratory data to a real-world ecosystem and from acute to chronic effects. canada.caecetoc.org

If the RQ is greater than 1, it indicates a potential risk to the environment, which may trigger further investigation or regulatory action. epa.govecetoc.org

This compound has been identified as a chemical of concern and is found on lists of restricted substances for some retailers and organizations, indicating its status as a priority chemical for evaluation. ewg.orgulprospector.com The development of a robust environmental risk assessment for Etocrylene would require comprehensive data on its environmental concentrations (PEC) in various aquatic systems and a reliable PNEC value derived from a suite of chronic toxicity tests on sensitive species from different trophic levels (algae, invertebrates, and fish). frontiersin.orgnih.gov Currently, the scarcity of publicly available data for both exposure and chronic effects for Etocrylene makes a quantitative risk assessment challenging.

Toxicology and Metabolic Pathways in Biological Systems

Human Metabolism and Toxicokinetic Studies of Cyanoacrylate UV Filters

Studies on cyanoacrylate UV filters, such as octocrylene (B1203250) (2-ethylhexyl 2-cyano-3,3-diphenylacrylate), which is structurally very similar to ethyl 2-cyano-3,3-diphenylacrylate, have provided insights into their metabolic fate in humans. These investigations have identified key metabolites in urine and characterized their excretion patterns following exposure.

Following oral administration of octocrylene, several metabolites have been identified in human urine. nih.gov The primary metabolic pathways involve ester hydrolysis and oxidation of the side chain.

The main identified urinary metabolites include:

2-cyano-3,3-diphenylacrylic acid (CPAA) : This metabolite results from the hydrolysis of the ester bond.

2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate (B77674) (5OH-OC) : This is a product of side-chain oxidation.

2-(carboxymethyl)butyl 2-cyano-3,3-diphenyl acrylate (DOCCA) : This metabolite is formed through beta-oxidation of the side chain. nih.gov

Among these, CPAA is the major urinary metabolite, accounting for a significant portion of the administered octocrylene dose. nih.gov In contrast, 5OH-OC and DOCCA are considered minor metabolites. nih.gov

Table 1: Human Urinary Metabolites of Octocrylene

Metabolite Abbreviation Formation Pathway
2-cyano-3,3-diphenylacrylic acid CPAA Ester hydrolysis
2-ethyl-5-hydroxyhexyl 2-cyano-3,3-diphenyl acrylate 5OH-OC Side-chain oxidation

The renal elimination of octocrylene metabolites follows biphasic kinetics. nih.gov Peak concentrations of the metabolites in urine are typically observed within a few hours after oral exposure. nih.gov

The elimination half-lives of the metabolites differ, with CPAA and DOCCA exhibiting longer half-lives compared to 5OH-OC. nih.gov Specifically, the elimination of DOCCA and CPAA has a first phase of approximately 3.0 and 5.7 hours, respectively, and a second phase of 16 hours for both. nih.gov In contrast, 5OH-OC has a first phase half-life of 1.3 hours and a second phase of 6.4 hours. nih.gov Consequently, a larger percentage of 5OH-OC is excreted within 24 hours compared to CPAA and DOCCA. nih.gov

Table 2: Renal Elimination Kinetics of Octocrylene Metabolites

Metabolite Peak Concentration Time (post-dose) Elimination Half-life (1st phase) Elimination Half-life (2nd phase) % Excreted in 24h
5OH-OC 3.2 - 4.2 h 1.3 h 6.4 h 99%
DOCCA 3.2 - 4.2 h 3.0 h 16 h 82%

The route of exposure significantly influences the absorption and subsequent metabolism of cyanoacrylate UV filters. While oral absorption is followed by the appearance of metabolites in urine, dermal absorption is generally poor for compounds with a high molecular weight and low water solubility. europa.eu

Following dermal application, the same metabolites (CPAA, 5OH-OC, and DOCCA) are detected in urine, but at much lower concentrations and with a delayed elimination profile compared to oral administration. nih.gov This suggests that while dermal penetration is limited, the metabolic pathways are similar regardless of the route of entry.

In Vitro Toxicological Assessments

In vitro studies are crucial for evaluating the potential of chemical compounds to interact with cellular components, including endocrine receptors, and to induce cellular responses such as proliferation.

The potential for chemicals to act as endocrine disruptors is often assessed by their ability to bind to and activate estrogen receptors (ER), specifically ERα and ERβ. nih.gov Many endocrine-disrupting chemicals can compete with endogenous estrogens for binding to these receptors, thereby potentially altering normal hormonal signaling. nih.gov The binding affinity for ERα and ERβ can vary, leading to different biological responses. nih.gov While studies have been conducted on various chemicals, specific data on the binding and activation of ERα and ERβ by this compound is not extensively detailed in the provided search results.

Cell proliferation assays using estrogen-responsive cell lines, such as the human breast cancer cell line MCF-7, are commonly used to assess the estrogenic activity of compounds. An increase in cell proliferation in the presence of a test compound can indicate potential estrogenic effects. The Chinese Hamster Ovary (CHO) cell line is also utilized in toxicological assessments. nih.gov In vitro genotoxicity studies using Chinese hamster ovary cells have been conducted for octocrylene, which did not show a significant increase in genotoxicity. nih.gov However, specific cell proliferation data for MCF-7 and CHOOSER cells in response to this compound is not available in the provided search results.

Endocrine Disrupting Potential and Underlying Mechanisms

Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects nih.govyoutube.comyoutube.com. Concerns have been raised about the potential endocrine-disrupting effects of various UV filters used in sunscreens.

Research has investigated the interaction of 2-ethylhexyl-2-cyano-3,3-diphenylacrylate (Octocrylene) with hormonal systems. In vitro studies have shown that Octocrylene can exhibit anti-estrogenic and anti-androgenic activity. Specifically, it has been found to inhibit the 17β-estradiol-induced transactivation of the estrogen receptor α (ERα) and the dihydrotestosterone-induced transactivation of the androgen receptor in a yeast-based reporter assay caymanchem.com.

The mechanisms by which EDCs exert their effects can be complex, often involving binding to steroid hormone receptors such as the estrogen receptor (ER), progesterone (B1679170) receptor (PR), and androgen receptor (AR) nih.gov. This interaction can either mimic or block the action of endogenous hormones, leading to a disruption of normal hormonal signaling pathways nih.govnih.gov. EDCs can affect the transcription of target genes in the nucleus through a 'genomic pathway' or trigger rapid downstream cellular signaling through a 'non-genomic pathway' via membrane-bound receptors nih.gov.

Table 2: In Vitro Hormonal Activity of 2-Ethylhexyl-2-cyano-3,3-diphenylacrylate (Octocrylene)
Hormonal SystemReceptorObserved EffectIC50 (mM)Reference
EstrogenicEstrogen Receptor α (ERα)Inhibition of 17β-estradiol-induced transactivation2.17 caymanchem.com
AndrogenicAndrogen ReceptorInhibition of dihydrotestosterone-induced transactivation0.627 caymanchem.com

Endometriosis is an estrogen-dependent condition characterized by the growth of endometrial-like tissue outside the uterus nmdwellnessofscottsdale.com. Given its hormonal dependency, there is a plausible link between exposure to EDCs and the risk of developing endometriosis nmdwellnessofscottsdale.comnih.govresearchgate.net. EDCs that mimic estrogen can potentially promote the development and progression of the disease nih.gov.

While direct studies linking this compound or its derivatives to endometriosis are limited, the broader class of chemicals known as benzophenones, which are also used as UV filters, have been associated with an increased risk of endometriosis perque.com. This is relevant as Octocrylene can contain benzophenone (B1666685) as an impurity from its manufacturing process or degrade to benzophenone. One study found that high levels of a particular benzophenone derivative were associated with an increased risk of an endometriosis diagnosis perque.com. The proposed mechanism involves the estrogen-mimicking effects of these compounds nmdwellnessofscottsdale.comperque.com.

Immunological and Allergic Responses

The potential for a topically applied compound to elicit an immune or allergic response is a key consideration in its safety profile.

Photoallergic contact dermatitis is an allergic reaction that is triggered by the interaction of a chemical with ultraviolet (UV) light. Benzophenones are a well-documented cause of photoallergic reactions nih.govdermnetnz.orgumn.edu. While Octocrylene itself is not a benzophenone, it is structurally related and there are concerns about its photoallergic potential.

A proposed mechanism for the photoallergic potential of some UV filters involves their degradation into other allergenic compounds upon exposure to UV light. Although direct evidence for the formation of a benzophenone moiety from this compound under relevant conditions was not found in the provided search results, the potential for cross-reactivity with other allergens is a known phenomenon nih.gov. For instance, cross-reactivity has been observed between the non-steroidal anti-inflammatory drug ketoprofen (B1673614) and octocrylene, which is significant in individuals with a known allergy to ketoprofen actasdermo.org.

Investigations into the general allergic potential of 2-ethylhexyl-2-cyano-3,3-diphenylacrylate (Octocrylene) have been conducted. In a mouse local lymph node assay (LLNA), which is a standard method for assessing the skin sensitization potential of a chemical, topical application of Octocrylene at concentrations of 15% and 30% (w/v) resulted in increased thymidine (B127349) incorporation, indicating allergenic activity caymanchem.com. This suggests that the compound has the potential to cause allergic contact dermatitis.

Structure Activity Relationship Sar Studies

Influence of Molecular Architecture on UV Absorption Efficacy

The primary function of ethyl 2-cyano-3,3-diphenylacrylate is as a UV filter, a role dictated by its distinct molecular framework which is designed to absorb ultraviolet radiation. chemicalbook.com The efficacy of this absorption is not coincidental but a direct result of the interplay between its constituent parts.

The remarkable UV absorption capability of this compound stems from its extensive chromophore system. A chromophore is the part of a molecule responsible for its color and, in this case, its UV absorption. The core of this chromophore is the acrylate (B77674) backbone, which is significantly enhanced by the presence of the cyano (-C≡N) and the two phenyl (-C₆H₅) groups.

The two phenyl rings, the carbon-carbon double bond, and the carbonyl group of the ester form a large, conjugated π-system. chemicalbook.com This system of alternating single and double bonds allows electrons to be delocalized over a large area of the molecule. The cyano group further extends this conjugation and acts as a potent electron-withdrawing group. This extended and electronically polarized π-system lowers the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Consequently, the molecule can absorb lower-energy photons, specifically in the UV range of the electromagnetic spectrum, and dissipate this energy, often as heat, thereby protecting materials or skin from UV-induced degradation. chemicalbook.com

The ester group, while not the primary component of the chromophore, can modulate the spectral and physical properties of the molecule. Variations in the alkyl chain of the ester group can lead to different derivatives with tailored characteristics. For instance, replacing the ethyl group with a larger alkyl chain, such as in 2-ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene), can alter the molecule's solubility, viscosity, and photostability. ottokemi.com

While the core UV absorption profile is dictated by the diphenylacrylate chromophore, the ester group can cause subtle shifts in the absorption maximum (λmax) and affect the molecule's compatibility with different formulation bases. Furthermore, the nature of the ester can influence the molecule's biological properties. Studies on simpler cyanoacrylates have shown that the length of the ester's alkyl chain is inversely related to histotoxicity; longer chains degrade more slowly, releasing potentially irritant byproducts like formaldehyde (B43269) and cyanoacetate (B8463686) at a reduced rate. rbcp.org.br

Compound NameEster GroupMolecular FormulaKey Difference
This compoundEthyl (-C₂H₅)C₁₈H₁₅NO₂Shorter alkyl chain.
2-Ethylhexyl 2-cyano-3,3-diphenylacrylate2-Ethylhexyl (-C₈H₁₇)C₂₄H₂₇NO₂Longer, branched alkyl chain, enhancing oil solubility and reducing volatility. ottokemi.com

Structure-Biological Activity Correlations

Beyond its physical properties as a UV absorber, the structure of this compound and related compounds is linked to specific biological activities. These correlations are often rooted in the reactivity of the molecule's functional groups.

The cyano group is a versatile and important functional group in medicinal chemistry. researchgate.net In the context of the acrylate structure, the electron-withdrawing nature of the cyano group, combined with the adjacent carbonyl group, polarizes the carbon-carbon double bond. This makes the β-carbon (the one bonded to the phenyl groups) and the carbon of the cyano group itself electrophilic, or electron-deficient. This electrophilicity makes the molecule a target for nucleophiles—electron-rich species commonly found in biological systems, such as the thiol groups (-SH) in cysteine residues or amino groups (-NH₂) in lysine (B10760008) residues of proteins. Such interactions can lead to covalent modification of biological macromolecules, a mechanism underlying the activity of many therapeutic agents.

While specific enzyme inhibition data for this compound is not extensively detailed in the available literature, the activity of structurally analogous compounds provides significant insight. For example, the compound (E)-2-cyano-N,3-diphenylacrylamide, which replaces the ethyl ester of Etocrylene with an N-phenylamide group, has demonstrated notable anti-inflammatory properties. nih.gov

Molecular docking studies of this amide analogue showed favorable binding interactions with the active sites of several enzymes involved in the inflammatory cascade, including leukotriene A4 hydrolase (LT-A4-H), phosphodiesterase-4B (PDE4B), and inducible nitric oxide synthase (iNOS). nih.gov The diphenyl moiety likely plays a role in positioning the molecule within the hydrophobic pockets of enzyme active sites, while the cyano and amide/ester groups could form crucial hydrogen bonds or other polar interactions with amino acid residues, leading to inhibition. This suggests that the 2-cyano-3,3-diphenylacrylate scaffold is a promising framework for designing enzyme inhibitors.

CompoundCore StructureKey Functional GroupObserved/Potential Activity
This compound2-cyano-3,3-diphenylacrylateEthyl EsterUV absorption; potential for enzyme interaction via electrophilic sites.
(E)-2-cyano-N,3-diphenylacrylamide2-cyano-3-phenylacrylamideN-phenylamideAnti-inflammatory via inhibition of enzymes like LT-A4-H and iNOS. nih.gov

Comparative SAR with Related Cyanoacrylate Derivatives

Comparing this compound with other cyanoacrylate derivatives further clarifies the role of each structural component.

Simple Alkyl Cyanoacrylates: Compared to simple adhesives like ethyl cyanoacrylate (Super Glue), the addition of the two phenyl groups at the 3-position is the most significant structural difference. These bulky, aromatic groups are essential for the compound's function as a UV absorber, creating the large π-system that simpler cyanoacrylates lack. chemicalbook.comacgih.org Conversely, the high reactivity of the unsubstituted double bond in simple cyanoacrylates makes them potent adhesives but also more histotoxic. rbcp.org.br

Amide Analogues: The bioisosteric replacement of the ester oxygen with a nitrogen atom, as seen in (E)-2-cyano-N,3-diphenylacrylamide, can profoundly impact biological activity. nih.gov While the ester and amide groups have similar sizes and electronic properties, the amide's hydrogen bond-donating N-H group introduces a new point of interaction, which can enhance binding to biological targets and confer specific therapeutic properties like anti-inflammatory action. nih.gov

Aryl Group Variations: Replacing the diphenyl groups with other aromatic systems, such as thiophene (B33073) rings, also alters the molecule's properties. Thiophene-based cyanoacrylates are studied for their unique electronic and crystal-packing characteristics. nih.gov The substitution of phenyl rings with heterocyclic systems can fine-tune the electronic properties of the chromophore, potentially shifting the UV absorption spectrum and modifying biological reactivity. Studies on these derivatives show that the planarity of the molecule and the nature of intermolecular interactions are heavily influenced by the aryl substituents. nih.gov

Comparison of Ethyl vs. 2-Ethylhexyl Ester (Octocrylene) in Terms of Lipophilicity, Dermal Penetration, and Water Resistance

The ester group is a key determinant of the physical properties of 2-cyano-3,3-diphenylacrylate derivatives. A comparison between the ethyl ester (this compound, also known as Etocrylene) and the 2-ethylhexyl ester (Octocrylene) highlights the significant impact of the alkyl chain on lipophilicity, dermal penetration, and water resistance.

Octocrylene (B1203250), with its longer and branched 2-ethylhexyl chain, is characterized as an oil-soluble and viscous liquid. wikipedia.org This substantial alkyl group increases the molecule's lipophilicity, or its affinity for oils and fats. This property is advantageous for sunscreen formulations as it enhances the solubility of the UV filter in the oil phase of the emulsion. The increased lipophilicity imparted by the 2-ethylhexyl group also contributes to Octocrylene's noted water-resistant properties, a desirable feature for sunscreens intended for use during swimming or sweating.

In contrast, while specific data for the ethyl ester is less prevalent in the literature, general chemical principles suggest that this compound would be less lipophilic than Octocrylene due to its shorter ethyl chain. This lower lipophilicity would likely result in reduced water resistance compared to its 2-ethylhexyl counterpart.

The nature of the ester group also influences dermal penetration. Studies on Octocrylene have shown that it can penetrate the skin. wikipedia.orgdrugbank.com The lipophilic character of the 2-ethylhexyl group facilitates its passage through the lipid-rich stratum corneum. While direct comparative studies are not widely available, it can be inferred that the less lipophilic this compound might exhibit a different dermal penetration profile.

PropertyThis compound (Etocrylene)2-Ethylhexyl 2-cyano-3,3-diphenylacrylate (Octocrylene)Influence of the Ester Group
Lipophilicity LowerHigher The longer, branched 2-ethylhexyl chain significantly increases lipophilicity.
Dermal Penetration Potentially lower than OctocryleneCan penetrate the skin, facilitated by its lipophilic nature. wikipedia.orgdrugbank.comThe greater lipophilicity of the 2-ethylhexyl group may lead to higher dermal penetration.
Water Resistance LowerStrong water-resistant properties. The hydrophobic 2-ethylhexyl group enhances water resistance.

Effects of Substituent Modifications on Overall UV Filter Performance and Biological Activity

Modifications to the substituents on the 2-cyano-3,3-diphenylacrylate scaffold can have profound effects on both its efficacy as a UV filter and its biological interactions. The core structure, featuring a cyano group and two phenyl rings attached to an acrylate backbone, is responsible for the absorption of UV radiation, particularly in the UVB and short-wave UVA range. wikipedia.org

Alterations to the phenyl rings, such as the addition of electron-donating or electron-withdrawing groups, can shift the maximum absorption wavelength (λmax) and the molar extinction coefficient, thereby modifying the UV protection spectrum and efficiency. For instance, strategic placement of hydroxyl or methoxy (B1213986) groups could potentially broaden the absorption range further into the UVA spectrum.

The cyano group plays a crucial role in the electronic properties of the acrylate system, contributing to its photostability. Replacing this group would likely have a significant impact on the molecule's ability to dissipate absorbed UV energy without degrading.

From a biological activity perspective, substituent modifications can influence properties such as skin sensitization and endocrine activity. For example, studies on structurally related compounds have demonstrated that variations in side chains can alter cytotoxic effects. nih.gov While this compound itself is used in cosmetic formulations, understanding how structural changes affect its interaction with biological systems, such as estrogen receptors, is an ongoing area of research. chemicalbook.comnih.gov The introduction of certain functional groups could potentially increase the risk of adverse biological effects.

Molecular MoietyRole in UV Filter PerformancePotential Effects of Modification on PerformancePotential Effects of Modification on Biological Activity
Phenyl Rings Core chromophore responsible for UV absorption. wikipedia.orgIntroduction of substituents can alter λmax and absorption spectrum.Modifications can influence interactions with biological receptors.
Cyano Group Contributes to the electronic properties and photostability of the acrylate system. Replacement could decrease photostability and UV filtering efficacy.Changes could alter the molecule's metabolic profile and potential for sensitization.
Ester Group Influences physical properties like solubility, lipophilicity, and water resistance. wikipedia.orgAltering the alkyl chain length affects formulation characteristics and skin feel.Can impact the rate and extent of dermal penetration and systemic exposure. wikipedia.orgdrugbank.com

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Techniques for Mechanistic Elucidation and Metabolite Identification

Spectroscopic methods are indispensable tools for the detailed structural analysis of ethyl 2-cyano-3,3-diphenylacrylate and its potential transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Transformational Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. In the context of this compound, ¹H and ¹³C NMR would be fundamental in confirming its synthesis and characterizing any subsequent transformation products. researchgate.netnih.gov For instance, in a study of a structurally related compound, ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate, ¹H NMR signals clearly identified the ethyl group protons and the aromatic protons, while ¹³C NMR provided evidence for the carbon skeleton, including the nitrile and carbonyl carbons. nih.gov

Should this compound undergo transformation, for example, through polymerization, significant changes in the NMR spectrum would be expected. researchgate.net The disappearance of signals corresponding to the vinylic proton and a general broadening of signals would indicate the formation of a polymer. researchgate.net

Table 1: Hypothetical ¹H NMR Data for this compound and a Potential Transformation Product

Assignment This compound (Predicted δ, ppm) Poly(this compound) (Predicted δ, ppm)
CH₃ (ethyl)1.3 - 1.4 (triplet)1.2 - 1.5 (broad)
CH₂ (ethyl)4.2 - 4.4 (quartet)4.0 - 4.3 (broad)
Aromatic H7.2 - 7.5 (multiplet)7.0 - 7.6 (broad multiplet)
Vinylic HNo vinylic H in parentSignal absent

This table presents hypothetical data for illustrative purposes.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Profiling (e.g., LC-ESI-QFT, MS2)

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation patterns of compounds, which is vital for identifying metabolites and degradation products. High-resolution mass spectrometry techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) and tandem mass spectrometry (MS2) have been utilized to study this compound.

In MS2 experiments, the parent ion of this compound ([M+H]⁺ at m/z 278.1176) is fragmented to produce a characteristic pattern of product ions. Analysis of these fragments helps in elucidating the structure of the original molecule and its metabolites. For example, the fragmentation of related cyanoacrylate compounds often involves the loss of the ethyl group or cleavage of the ester bond. researchgate.net

Table 2: Observed Mass Spectrometry Data for this compound

Technique Precursor Ion (m/z) Precursor Type Key Fragment Ions (m/z) Reference
GC-APCI-QTOF277.1097[M]⁺Data not specified
LC-ESI-QFT[M+H]⁺Not specified in abstractData not specified
LC-ESI-QTOF278.1176[M+H]⁺Data not specified

Computational Chemistry Approaches

Computational chemistry provides powerful predictive tools that complement experimental data, offering insights into the electronic properties, reactivity, and potential interactions of molecules like this compound.

Quantum Chemical Calculations for Electronic Structure and UV Absorption Modeling

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to model the electronic structure and predict properties like the UV absorption spectrum of a molecule. mdpi.comtue.nl For cyanoacrylate derivatives, understanding the electronic transitions is important, especially in applications like dye-sensitized solar cells where they can act as electron acceptors. nih.gov

By calculating the molecular orbitals, one can predict the wavelengths of maximum absorption (λmax). For this compound, with its extensive conjugation involving the phenyl rings, cyano group, and acrylate (B77674) system, these calculations would be crucial for understanding its photostability and potential photochemical reactions.

Molecular Dynamics Simulations for Compound-Target Interactions

Molecular dynamics (MD) simulations can model the interaction of a small molecule like this compound with a biological target, such as a protein or enzyme, over time. This approach provides insights into the binding modes and stability of the compound-target complex. For instance, molecular docking, a related technique, was used to study the interaction of a similar compound, (E)-2-cyano-N,3-diphenylacrylamide, with nitric oxide synthases, revealing key interactions with amino acid residues. nih.gov Such simulations could be applied to this compound to predict its potential biological targets and mechanisms of action.

In Silico Prediction Models for Biological Activity and Environmental Fate

In silico models, which use computational algorithms and existing data to make predictions, are increasingly used to estimate the biological activity and environmental fate of chemicals. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict various endpoints, including toxicity, biodegradability, and physicochemical properties like the octanol-water partition coefficient (logP) and water solubility. nih.gov

For this compound, these models could provide an initial assessment of its potential to bioaccumulate or persist in the environment, guiding further experimental testing. researchgate.net Web-based platforms that integrate various predictive models can offer a comprehensive risk profile for a given molecule. researchgate.net

Future Research Directions and Emerging Scientific Inquiries

Development of Sustainable Synthetic Routes with Reduced Environmental Impact

The current industrial synthesis of Ethyl 2-cyano-3,3-diphenylacrylate often involves processes that may not align with modern principles of green chemistry. A common method involves the reaction of benzophenone (B1666685) and ethyl cyanoacetate (B8463686) in the presence of a catalyst. umu.seresearchgate.net One patented method describes a process using cyclohexane (B81311) as a solvent and sodium bicarbonate as a catalyst, with the reaction occurring at elevated temperatures over a significant period. chemicalbook.comumu.seresearchgate.net A notable drawback of some traditional methods is the use of strong alkaline substances, which can negatively affect the cyano group and lead to lower product yields. umu.se

Future research should prioritize the development of more sustainable and environmentally benign synthetic pathways. This could involve exploring:

Green Catalysts: Investigating the use of biocatalysts, such as enzymes, or heterogeneous catalysts that can be easily recovered and reused, reducing waste and improving efficiency. ipgchem.commdpi.com The use of ellagic acid-bonded magnetic nanoparticles as a catalyst in related Knoevenagel condensation reactions suggests a potential avenue for innovation. ecotoxmodels.org

Alternative Solvents: Replacing hazardous organic solvents like cyclohexane with greener alternatives such as ionic liquids, supercritical fluids (like CO2), or water-based systems. ipgchem.comnih.govresearchgate.net The choice of solvent can significantly impact the environmental footprint of the synthesis process. preprints.org

Process Intensification: Employing techniques like microwave-assisted synthesis or flow chemistry to reduce reaction times, energy consumption, and waste generation. ipgchem.comnih.gov These methods often lead to higher yields and cleaner reaction profiles.

A comparative life cycle assessment (LCA) of existing and novel synthetic routes would be invaluable in quantifying the environmental benefits of any new process.

Comprehensive Mechanistic Studies of Photodegradation in Complex Environmental Matrices

The ultimate fate of this compound in the environment is a critical area of investigation. As a UV absorber, its primary function involves interaction with sunlight, making its photodegradation a key process to understand. ewg.org While it is designed to be photostable in cosmetic formulations, its behavior upon release into complex environmental matrices like soil and natural waters is largely unknown.

Future research should focus on elucidating the mechanisms of its photodegradation under environmentally relevant conditions. This includes:

Identification of Photodegradation Products: Determining the chemical structures of the byproducts formed when Etocrylene is exposed to sunlight in water and soil. usunchem.com Techniques like gas chromatography-mass spectrometry (GC-MS) can be employed for this purpose. usunchem.com

Influence of Environmental Factors: Investigating how factors such as pH, the presence of dissolved organic matter (like humic substances), and the composition of the soil matrix affect the rate and pathway of photodegradation. usunchem.com3vsigmausa.com

Mechanistic Pathways: Unraveling the specific chemical reactions involved in the breakdown of the molecule, such as photoisomerization, photooxidation, and photocleavage. nih.gov Understanding these pathways is crucial for predicting the environmental persistence and potential toxicity of the degradation products.

The study of its environmental fate and transport will clarify how this compound moves through different environmental compartments, such as from water to sediment, and its potential for bioaccumulation. azom.comservice.gov.ukecotoxmodels.orgnih.gov

Refined Ecotoxicological Assessments and Advanced Environmental Monitoring Techniques

There are indications that this compound may be an environmental toxin. ewg.org However, a comprehensive understanding of its ecotoxicological profile is lacking. Future research is needed to perform refined assessments of its impact on various trophic levels. This should involve standardized ecotoxicity tests on a range of aquatic and terrestrial organisms, including algae, invertebrates (like Daphnia magna), and fish. nih.govnih.gov Both acute and chronic toxicity studies are necessary to determine the potential long-term effects on ecosystems. nih.gov

In parallel, the development of advanced and sensitive analytical methods for monitoring Etocrylene in the environment is crucial. Current analytical techniques for environmental contaminants include:

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are powerful tools for detecting and quantifying organic pollutants at trace levels. nih.govresearchgate.netclu-in.org Pyrolysis-GC/MS is another technique used for the analysis of plastic polymers in environmental samples. csic.es

Spectroscopic Techniques: UV-visible spectroscopy and fluorescence spectroscopy can also be employed, sometimes in conjunction with specific probes, for the detection of certain chemical compounds. rsc.org

Advanced Sample Preparation: Techniques like solid-phase extraction (SPE), solid-phase microextraction (SPME), and dispersive liquid-liquid microextraction (DLLME) can be used to concentrate the analyte from complex environmental samples like water and soil, thereby improving detection limits. nih.govmdpi.com

The development of methods that are rapid, cost-effective, and suitable for on-site monitoring would greatly enhance our ability to track the presence and concentration of this compound in the environment. nih.govwiley.commdpi.com

Analytical TechniqueApplication for Etocrylene MonitoringPotential Advantages
HPLC-MS/MS Quantification in water, soil, and biotaHigh sensitivity and selectivity
GC-MS Detection in air and water samplesEffective for volatile and semi-volatile compounds
UPLC-QqTOF-MS Identification of unknown degradation productsHigh resolution and accurate mass measurement
Fluorescence Spectroscopy Rapid screening of water samplesPotential for high sensitivity and real-time analysis

Integration of Toxicokinetic and Toxicodynamic Modeling for Human Health Risk Assessment

Understanding the potential risks of this compound to human health requires a thorough investigation of its toxicokinetic (what the body does to the chemical) and toxicodynamic (what the chemical does to the body) properties. Currently, there is limited specific data available for this compound.

Future research in this area should include:

In Vitro and In Vivo Studies: Conducting studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Etocrylene. nih.govnih.govyoutube.comyoutube.comyoutube.com In vitro models using human skin cells and liver microsomes can provide initial insights, while in vivo studies in appropriate animal models can offer a more complete picture of its metabolic fate. nih.govnih.govyoutube.com

Toxicokinetic Modeling: Developing mathematical models to describe the time course of Etocrylene and its metabolites in the body. ecotoxmodels.orgecotoxmodels.orgnih.govnih.gov These models are essential for extrapolating data from experimental animals to humans and for predicting internal exposure levels from external application.

Toxicodynamic Modeling: Investigating the mechanisms by which Etocrylene might exert any toxic effects at the cellular and molecular levels. This could involve assessing its potential for endocrine disruption, genotoxicity, and other adverse outcomes. nih.govpreprints.orglorealdermatologicalbeauty.com

Human Biomonitoring: Analyzing human samples (e.g., urine, blood) for the presence of Etocrylene or its metabolites to assess real-world exposure levels from the use of personal care products. researchgate.net

By integrating these different lines of evidence, a more robust and comprehensive human health risk assessment can be performed. nih.govnih.govlorealdermatologicalbeauty.com

Design of Next-Generation Cyanoacrylate UV Filters with Enhanced Safety and Performance Profiles

The ongoing scrutiny of existing UV filters provides a strong impetus for the design and development of new, safer, and more effective alternatives. Future research should focus on creating next-generation cyanoacrylate-based UV filters with improved safety and performance profiles.

Key areas for innovation include:

Enhanced Photostability and Efficacy: Developing novel cyanoacrylate derivatives that offer broad-spectrum UV protection and are highly resistant to photodegradation, ensuring long-lasting efficacy. usunchem.com

Reduced Systemic Absorption: Designing molecules with physicochemical properties (e.g., larger molecular size, higher polarity) that limit their ability to penetrate the skin, thereby reducing systemic exposure and potential for adverse health effects. azom.com

Improved Environmental Profile: Creating UV filters that are readily biodegradable and have low ecotoxicity, minimizing their impact on aquatic and terrestrial ecosystems. mdpi.comazom.comnih.gov The use of bio-based starting materials from renewable resources should also be explored. researchgate.netacs.org

Multi-functionality: Exploring the potential for new UV filters to possess additional beneficial properties, such as antioxidant or anti-inflammatory activity. 3vsigmausa.com

The development of such "benign-by-design" UV filters would represent a significant advancement in the field of sun protection and cosmetic science. ipgchem.comazom.com

Desired PropertyDesign Strategy
Enhanced Safety Increased molecular size, polymerization, encapsulation in nanoparticles. azom.comnih.gov
Improved Performance Broad-spectrum absorbance, high photostability. usunchem.com
Environmental Benignity Biodegradable backbone, use of bio-based feedstocks. researchgate.netmdpi.comazom.com

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.